Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 2-(Methylsulfonyl)pyrimidine
5-Fluoro-2-(methylsulfonyl)pyrimidine possesses a molecular weight of 176.17 g/mol, which is 11.4% higher than its non-fluorinated analog, 2-(methylsulfonyl)pyrimidine (158.18 g/mol) . This mass difference is attributable solely to the 5-fluoro substituent. Furthermore, the consensus Log P (o/w) for 5-Fluoro-2-(methylsulfonyl)pyrimidine is calculated to be 0.51 , while the non-fluorinated analog, 2-(methylsulfonyl)pyrimidine, has a reported XLogP3 of 0.19 [1]. The 0.32 unit increase in Log P indicates moderately enhanced lipophilicity, which is a critical parameter for optimizing membrane permeability in drug candidates.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 176.17 g/mol; Consensus Log P (o/w): 0.51 |
| Comparator Or Baseline | 2-(Methylsulfonyl)pyrimidine (MW: 158.18 g/mol; XLogP3: 0.19) |
| Quantified Difference | MW increase: +17.99 g/mol (+11.4%); Log P increase: +0.32 units |
| Conditions | Molecular weight from vendor specifications; Log P values calculated via different in silico methods (consensus vs. XLogP3). |
Why This Matters
The specific molecular weight and increased lipophilicity directly impact the pharmacokinetic properties of downstream compounds, making this building block a strategic choice for modulating ADME profiles.
- [1] PubChem. (2026). 2-(Methylsulfonyl)pyrimidine. PubChem CID 13289225. Computed Properties. View Source
